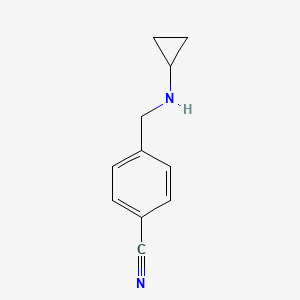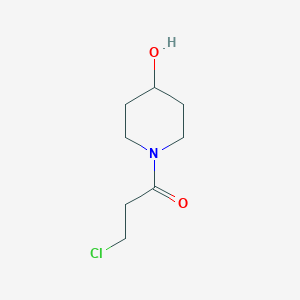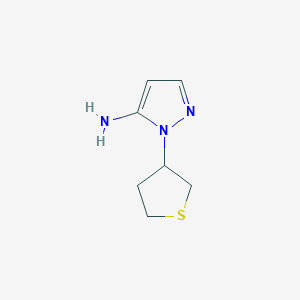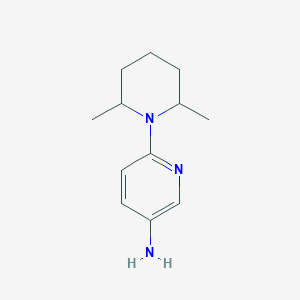
2-(3-Fluorophenoxy)aniline
概要
説明
2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an aniline group attached . The exact structure can be better understood with a molecular model.科学的研究の応用
Docking and QSAR Studies in Kinase Inhibition
2-(3-Fluorophenoxy)aniline and its derivatives have been explored in the field of medicinal chemistry, particularly in the study of kinase inhibition. For example, docking studies of similar compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline have been conducted to analyze their inhibitory activity on c-Met kinase. These studies involve understanding the molecular orientations and active conformations of these inhibitors, aided by quantitative structure–activity relationship (QSAR) methods. Such research is crucial for designing effective kinase inhibitors, potentially useful in treating various diseases including cancer (Caballero et al., 2011).
Synthesis and Chemical Production
The compound has been a focus in synthetic chemistry. An example is the practical synthesis of related compounds like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis process features the use of readily available materials, robustness, and a lower environmental impact, suggesting its potential for industrial production (Zhang Qingwen, 2011).
Development of Fluorophores and Optical Materials
Research into fluorophores and optical materials also utilizes derivatives of this compound. For instance, studies involving the synthesis and spectroscopic analysis of fluorophores based on 2-(2'-hydroxyphenyl)benzazole, functionalized with aniline moieties, have been conducted. These studies explore excited-state intramolecular proton transfer processes and are fundamental in the development of new materials with specific optical properties (Munch et al., 2022).
Catalytic and Biochemical Applications
Furthermore, aniline derivatives, including those related to this compound, are investigated for their catalytic properties and biochemical applications. For example, studies on Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds highlight the potential of these materials in environmental remediation and industrial processes (Zhang et al., 2009).
Fluorescence Studies and Chemical Detection
Fluorogenic imines, derived from aniline compounds, have been developed for fluorescent visualization of chemical reactions. Such compounds play a vital role in analytical chemistry, offering a method for detecting and monitoring specific chemical processes (Guo et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-(3-Fluorophenoxy)aniline are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, but specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
2-(3-Fluorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphatases, which are enzymes that remove phosphate groups from proteins. This interaction can influence the phosphorylation state of proteins, thereby affecting their activity and function. Additionally, this compound may interact with other proteins involved in apoptosis, such as caspases and Bcl-2.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling pathways that regulate cell growth and apoptosis. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, potentially affecting the overall metabolic state of the cell.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phosphatases can result in the inhibition of these enzymes, thereby affecting the phosphorylation state of target proteins. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the metabolism of amino acids and lipids. These interactions can lead to changes in the levels of specific metabolites, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be affected by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and apoptosis.
特性
IUPAC Name |
2-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHDJAXAOGJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599131 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640766-67-2 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)









![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)